![molecular formula C8H7ClN2 B13014143 4-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B13014143.png)
4-Chloro-7-methylpyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4th position and a methyl group at the 7th position of the pyrazole ring makes this compound unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include temperatures ranging from 0 to 50°C for the addition condensation cyclization reaction and 50 to 110°C for the elimination reaction . The reaction time can vary from 2 to 8 hours, depending on the specific conditions used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions can vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the chlorine atom or additional modifications to the pyrazole or pyridine rings .
Aplicaciones Científicas De Investigación
4-Chloro-7-methylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Chloro-7-methylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These compounds have a different arrangement of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
4-Heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyridine: These derivatives have various heteroatoms or functional groups substituted at different positions, resulting in diverse applications and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
4-chloro-7-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3 |
Clave InChI |
VDAZATRYTIMHNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=NN12)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



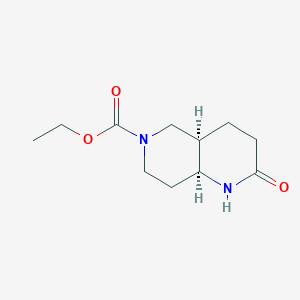
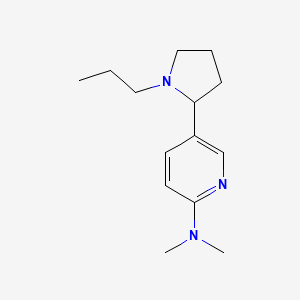
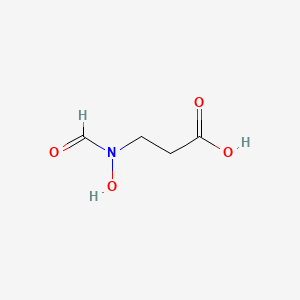
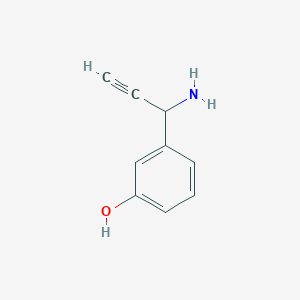
![(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole](/img/structure/B13014077.png)


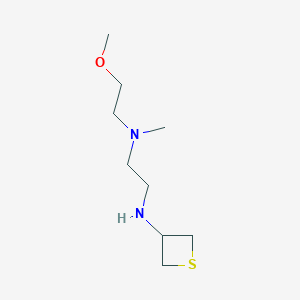
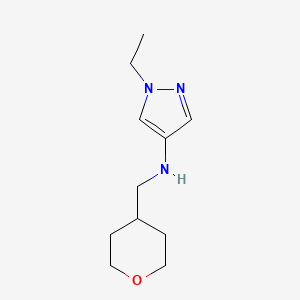
![Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13014109.png)
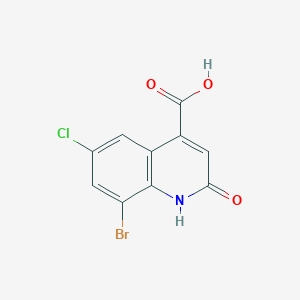
![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13014118.png)

